ethyl 5-[(3,4-difluorophenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-[(3,4-difluorophenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group, a methyl group, and a carbamoyl group attached to a difluorophenyl moiety
Preparation Methods
The synthesis of ethyl 5-[(3,4-difluorophenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The synthesis begins with the condensation of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Introduction of the carbamoyl group: The pyrazole intermediate is then reacted with an isocyanate derivative to introduce the carbamoyl group.
Substitution with the difluorophenyl moiety: The resulting compound is further reacted with a difluorophenyl derivative to attach the difluorophenyl moiety.
Esterification: Finally, the compound undergoes esterification with ethanol to form the ethyl ester group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Ethyl 5-[(3,4-difluorophenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring or the difluorophenyl moiety.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its potential biological activities.
Mechanism of Action
The mechanism of action of ethyl 5-[(3,4-difluorophenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to anticancer effects. The difluorophenyl moiety may enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Ethyl 5-[(3,4-difluorophenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 5-[(3,4-dichlorophenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate: This compound has a similar structure but with chlorine atoms instead of fluorine atoms, which may affect its biological activity and chemical properties.
Ethyl 5-[(3,4-dimethoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate: The presence of methoxy groups instead of fluorine atoms may alter the compound’s solubility and reactivity.
Ethyl 5-[(3,4-dinitrophenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate: The nitro groups may significantly impact the compound’s electronic properties and biological activity.
The uniqueness of this compound lies in the presence of the difluorophenyl moiety, which can enhance its biological activity and selectivity for specific molecular targets.
Properties
Molecular Formula |
C14H13F2N3O3 |
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Molecular Weight |
309.27 g/mol |
IUPAC Name |
ethyl 5-[(3,4-difluorophenyl)carbamoyl]-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H13F2N3O3/c1-3-22-14(21)11-7-12(19(2)18-11)13(20)17-8-4-5-9(15)10(16)6-8/h4-7H,3H2,1-2H3,(H,17,20) |
InChI Key |
ZLANGRVTEGENDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)C |
Origin of Product |
United States |
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